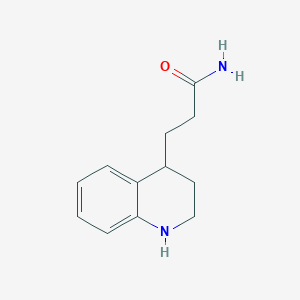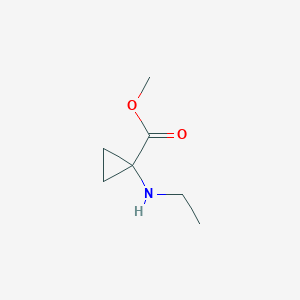
N-Methyl-5,6-bis(trifluoromethyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-5,6-bis(trifluoromethyl)pyridin-2-amine is a fluorinated organic compound that belongs to the class of pyridine derivatives. The presence of trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-5,6-bis(trifluoromethyl)pyridin-2-amine typically involves the reaction of 2-bromo-5,6-bis(trifluoromethyl)pyridine with methylamine. This reaction is often carried out in the presence of a palladium catalyst, such as Pd(dba)2, and a ligand like BINAP, under an inert atmosphere . The reaction conditions usually include heating the mixture to a specific temperature to facilitate the amination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate more efficient purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-5,6-bis(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methyl-5,6-bis(trifluoromethyl)pyridine-2-carboxylic acid, while reduction may produce this compound derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
N-Methyl-5,6-bis(trifluoromethyl)pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of agrochemicals and materials with specific electronic properties
Wirkmechanismus
The mechanism of action of N-Methyl-5,6-bis(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-5-(trifluoromethyl)pyridin-2-amine: A similar compound with one trifluoromethyl group.
6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine: Another fluorinated pyridine derivative used in pharmaceutical research.
Uniqueness
N-Methyl-5,6-bis(trifluoromethyl)pyridin-2-amine is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. This dual substitution enhances its stability and makes it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H6F6N2 |
|---|---|
Molekulargewicht |
244.14 g/mol |
IUPAC-Name |
N-methyl-5,6-bis(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C8H6F6N2/c1-15-5-3-2-4(7(9,10)11)6(16-5)8(12,13)14/h2-3H,1H3,(H,15,16) |
InChI-Schlüssel |
AYZNILLESCJNSL-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC(=C(C=C1)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride](/img/structure/B13161125.png)
amine](/img/structure/B13161128.png)


![1-[(Cyclopropylmethyl)amino]propan-2-one](/img/structure/B13161144.png)
![2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid](/img/structure/B13161154.png)
![4-Ethyl-2-[1-(phenoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B13161158.png)



![1-[1-(Aminomethyl)cyclopropyl]-3-ethylurea](/img/structure/B13161173.png)

